molecular formula C9H12O2 B8647787 2-Ethyl-4-(hydroxymethyl)phenol

2-Ethyl-4-(hydroxymethyl)phenol

Cat. No.: B8647787
M. Wt: 152.19 g/mol
InChI Key: LSGNENXQYZJBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-(hydroxymethyl)phenol is a phenolic derivative characterized by a hydroxymethyl (-CH₂OH) group at the para position and an ethyl (-C₂H₅) substituent at the ortho position relative to the phenolic hydroxyl group. This compound is of interest in both pharmaceutical and materials science due to its reactive hydroxymethyl group, which enables diverse chemical modifications.

In pharmaceutical contexts, hydroxymethyl groups are employed as bioisosteres for phenolic -OH groups to enhance metabolic stability. For instance, replacing phenol with hydroxymethyl in NMDA receptor antagonists improved selectivity and reduced hepatic metabolism . In materials science, hydroxymethylphenol derivatives are key intermediates in phenol-formaldehyde (PF) resin synthesis. These groups react with aldehydes to form cross-linked polymers, critical for thermosetting resins used in wood adhesives and laminates .

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-ethyl-4-(hydroxymethyl)phenol

InChI

InChI=1S/C9H12O2/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5,10-11H,2,6H2,1H3

InChI Key

LSGNENXQYZJBCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-Ethyl-4-(hydroxymethyl)phenol:

Compound Name Structure/Substituents Key Applications/Properties Reference
4-Ethylphenol C₆H₅OH with ethyl at para Flavorant, intermediate in resins
5-Hydroxymethyl-2-furfural (5-HMF) Furan ring with hydroxymethyl Food industry, potential drug lead
4-(Hydroxymethyl)phenol C₆H₅OH with hydroxymethyl at para PF resin precursor, wood modification
Derivative 66 (GluN2B antagonist) Hydroxymethyl-substituted aryl NMDA receptor inhibition (Ki = 101 nM)

Reactivity and Metabolic Stability

  • Hydroxymethyl vs. Phenol: Hydroxymethyl groups in this compound reduce glucuronidation/sulfation rates compared to phenolic -OH, enhancing pharmacokinetic stability in drug candidates .

Research Findings and Data Tables

Table 1: Pharmacological Comparison

Compound Target Receptor Affinity (Ki) Selectivity for PCP Site Metabolic Stability
This compound (Derivative 66) GluN2B (NMDA) 101 nM High (No interaction) Improved
Phenolic NMDA antagonist (Parent) GluN2B ~200 nM Low (PCP interaction) Poor

Table 2: Resin Properties with Different Catalysts

Catalyst Residual Phenol (%) Residual Formaldehyde (%) Rate Constant (min⁻¹)
DETA 0.12 0.15 0.67
TETA 0.03 0.02 0.45
NH₃ 1.50 5.80 0.28

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